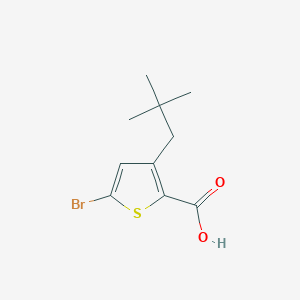
5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid, often involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically employs large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity, making the compounds suitable for various applications in material science and medicinal chemistry .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Applications De Recherche Scientifique
5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with voltage-gated sodium channels, making them useful as anesthetics and anti-inflammatory agents . The compound’s bromine and carboxylic acid groups play crucial roles in its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 5-Bromo-2-thiophenecarboxylic acid
- 5-Bromo-2-thiophenecarboxaldehyde
- 2,2’:5’,2’‘-terthiophene-5,5’'-dicarboxylic acid
Uniqueness
5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,2-dimethylpropyl group enhances its lipophilicity, making it more suitable for certain applications compared to other thiophene derivatives .
Propriétés
Formule moléculaire |
C10H13BrO2S |
|---|---|
Poids moléculaire |
277.18 g/mol |
Nom IUPAC |
5-bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H13BrO2S/c1-10(2,3)5-6-4-7(11)14-8(6)9(12)13/h4H,5H2,1-3H3,(H,12,13) |
Clé InChI |
DPCPXWAKXXCGSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=C(SC(=C1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195452.png)
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13195460.png)

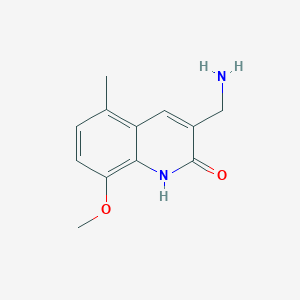
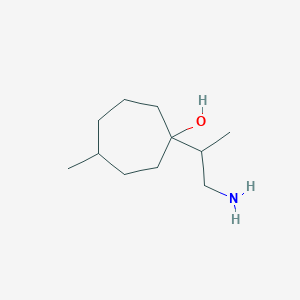


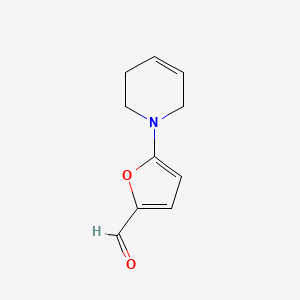
![tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13195502.png)
![(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene](/img/structure/B13195508.png)
![2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile](/img/structure/B13195509.png)
![Spiro[3.4]octane-5-sulfonyl chloride](/img/structure/B13195515.png)
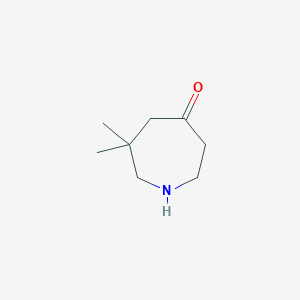
![tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate](/img/structure/B13195528.png)
